molecular formula C16H15N3OS2 B2732569 N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 503432-69-7

N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2732569
CAS RN: 503432-69-7
M. Wt: 329.44
InChI Key: PNCCJLOSDKZVKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines, which is the core structure of the compound , involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide” consists of a thieno[2,3-d]pyrimidin-4-yl core, which is a bicyclic structure containing a thiophene and a pyrimidine ring. This core is substituted at the 2-position by a sulfanylacetamide group that is N,N-dimethylated, and at the 6-position by a phenyl group.

Scientific Research Applications

Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research has demonstrated the potency of thieno[2,3-d]pyrimidine derivatives as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and repair, making them significant targets for cancer chemotherapy. A study by Gangjee et al. (2008) synthesized classical and nonclassical analogues of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, revealing that these compounds exhibit dual inhibitory activities against human TS and DHFR, with the classical analogue being the most potent known dual inhibitor to date. This highlights the compound's potential application in the development of anticancer drugs (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antioxidant, Antimicrobial, and Antitubercular Activities

Another aspect of the compound's application is its antioxidant, antimicrobial, and antitubercular activities. Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azitidinone analogues, assessing their efficacy against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. These observations could guide the design of antibacterial and antituberculosis compounds, suggesting the potential of thieno[2,3-d]pyrimidine derivatives in treating infectious diseases (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Glutaminase Inhibition for Cancer Treatment

Research by Shukla et al. (2012) into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including those derived from thieno[2,3-d]pyrimidine, showed potent and selective inhibition of kidney-type glutaminase (GLS). GLS plays a crucial role in cancer cell metabolism, making its inhibitors potential candidates for cancer therapy. The study identified analogs with similar potency to BPTES but improved drug-like properties, suggesting the relevance of these compounds in developing new cancer treatments (Shukla, Ferraris, Thomas, Stathis, & Duvall, 2012).

Structural and Spectroscopic Analysis

The compound's structure and interactions have been explored through crystallographic and spectroscopic analyses. Subasri et al. (2017) detailed the crystal structures of N-substituted 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, including insights into their conformation and hydrogen-bonded interactions. These studies provide foundational knowledge for understanding the compound's chemical behavior and potential for forming stable complexes, which is crucial for designing drugs and materials (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

Antiviral Applications Against COVID-19

The compound has also shown potential in antiviral applications, particularly against COVID-19. Mary et al. (2020) investigated the antiviral properties of a similar molecule, highlighting its effectiveness in docking studies against SARS-CoV-2 protein. This research suggests the possibility of utilizing thieno[2,3-d]pyrimidine derivatives in developing treatments for COVID-19 and other viral infections (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Future Directions

Thieno[3,2-d]pyrimidines, the core structure of the compound , represent an important class of chemical compounds with diverse biological activities . Therefore, future research may focus on exploring the biological and pharmacological activities of “N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide” and its derivatives, as well as developing new synthetic methods for this class of compounds .

properties

IUPAC Name

N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-19(2)14(20)9-21-15-12-8-13(11-6-4-3-5-7-11)22-16(12)18-10-17-15/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCCJLOSDKZVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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